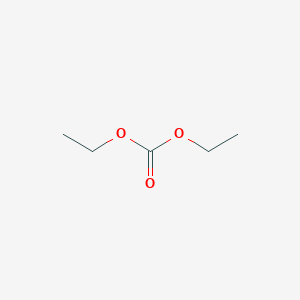

Diethyl carbonate

Cat. No. B041859

Key on ui cas rn:

105-58-8

M. Wt: 118.13 g/mol

InChI Key: OIFBSDVPJOWBCH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07435842B2

Procedure details

Into a 10-ml high pressure reactor (manufactured and sold by Thar Designs Inc., U.S.A) equipped with a valve were charged 1.48 g (4 mmol) of dibutyltin dibutoxide (manufactured and sold by Aldrich, U.S.A.), 2.22 g (30 mmol) of butanol (manufactured and sold by Wako Pure Chemical Industries Ltd., Japan; a dehydrated grade), 1.38 g (30 mmol) of ethanol (manufactured and sold by Wako Pure Chemical Industries Ltd., Japan; a dehydrated grade) and a SUS ball (which was for use in stirring the contents of the reactor). The inside of the reactor was cooled to about −68° C. with a dry ice/ethanol mixture. Then, from a carbon dioxide gas bomb, 2.0 g of a high purity carbon dioxide gas, the pressure of which was lowered to about 2 MPa by means of a pressure regulator connected to the carbon dioxide gas bomb, was gently introduced into the high pressure reactor. Thereafter, the reactor was placed in an oil bath which was maintained at 150° C., and shaken for 22 hours. After that period, the inside of the reactor was cooled to about 20° C., and the internal pressure of the reactor was returned to atmospheric pressure by gently purging an excess amount of the carbon dioxide gas, thereby obtaining a transparent reaction mixture. In the reaction mixture, ethylbutyl carbonate, dibutyl carbonate and diethyl carbonate were obtained in yields of 25%, 10% and 6%, respectively.

Name

dibutyltin dibutoxide

Quantity

1.48 g

Type

reactant

Reaction Step One

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[O-:1][CH2:2][CH2:3][CH2:4][CH3:5].[O-:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:11]([Sn+2]CCCC)[CH2:12][CH2:13][CH3:14].[CH2:20]([OH:24])CCC.C(O)C.[C:28](=[O:30])=[O:29].C(O)C.[C:34](=[O:36])=[O:35]>>[C:28](=[O:29])([O-:30])[O:1][CH:2]([CH2:9][CH3:10])[CH2:3][CH2:4][CH3:5].[C:34](=[O:35])([O:36][CH2:11][CH2:12][CH2:13][CH3:14])[O:1][CH2:2][CH2:3][CH2:4][CH3:5].[C:20](=[O:24])([O:1][CH2:2][CH3:3])[O:6][CH2:7][CH3:8] |f:0.1.2,5.6|

|

Inputs

Step One

|

Name

|

dibutyltin dibutoxide

|

|

Quantity

|

1.48 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CCCC.[O-]CCCC.C(CCC)[Sn+2]CCCC

|

|

Name

|

|

|

Quantity

|

2.22 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Step Two

|

Name

|

|

|

Quantity

|

1.38 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O.C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

in stirring the contents of the reactor)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 10-ml high pressure reactor (manufactured and sold by Thar Designs Inc., U.S.A) equipped with a valve

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was gently introduced into the high pressure reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thereafter, the reactor was placed in an oil bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

shaken for 22 hours

|

|

Duration

|

22 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After that period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the inside of the reactor was cooled to about 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by gently purging an excess amount of the carbon dioxide gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtaining a transparent reaction mixture

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OC(CCC)CC)([O-])=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCCCC)(OCCCC)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(OCC)(OCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |